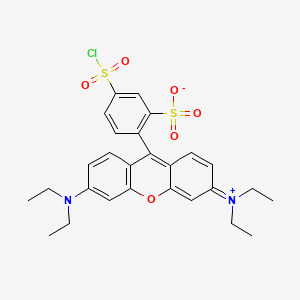

Sulforhodamine B acid chloride

Overview

Description

Sulforhodamine B acid chloride, also known as Lissamine™ rhodamine B sulfonylchloride, is a fluorescent protein label forming stable conjugates . It is a red solid dye that is very water-soluble . It is often used as a membrane-impermeable polar tracer or for cell density determination via determination of cellular proteins (cytotoxicity assay) .

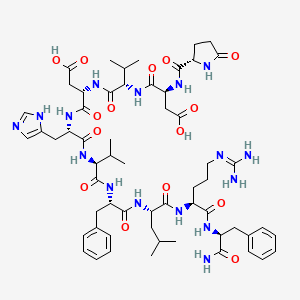

Molecular Structure Analysis

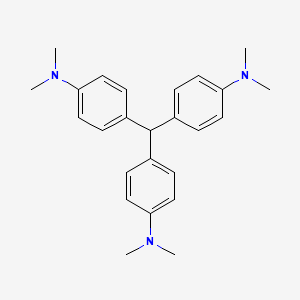

The empirical formula of this compound is C27H29ClN2O6S2 . It has a molecular weight of 577.11 . The dye has maximal absorbance at 565 nm light and maximal fluorescence emission at 586 nm light .Chemical Reactions Analysis

This compound reacts with amine compounds such as amino acids, peptides, and proteins to form bright red fluorescent conjugates that are extremely stable and resistant to protease-catalyzed hydrolysis .Physical And Chemical Properties Analysis

This compound is a powder . It is very water-soluble . The dye has maximal absorbance at 565 nm light and maximal fluorescence emission at 586 nm light .Scientific Research Applications

Cytotoxicity Screening

- Cell Density Determination and Toxicity Screening : Sulforhodamine B (SRB) assay is an effective method for cell density determination based on the measurement of cellular protein content. This assay is optimized for the toxicity screening of compounds to adherent cells, offering an efficient and cost-effective method for large-scale sample testing (Vichai & Kirtikara, 2006).

- Protein-based Cytotoxicity Assay : The SRB assay, initially developed for antitumor agent screening, serves as an endpoint assay for in vitro cytotoxicity using CHO cells. It shows linearity with cell number and sensitivity, making it a suitable assay for comparing chemically similar compounds (Fricker, 1994).

Fluorescence and Spectroscopic Studies

- Single Molecule Dynamics : Investigation of the dynamics of single sulforhodamine 101 molecules using near-field optics has provided insights into their spectroscopic properties, making SRB valuable in fluorescence lifetime imaging and studies beyond the diffraction limit (Xie & Dunn, 1994).

- Binding Interaction Studies : SRB's interaction with human serum albumin (HSA) has been studied, revealing insights into the binding constant, stoichiometry, and thermodynamic parameters. This reflects the dye's utility in exploring protein-dye interactions (Kitamura et al., 2013).

Tracer Applications

- Labeling of Astrocytes and Tumor Cells : SRB selectively labels astrocytes and astrocytoma cells in brain tissue, aiding in the visualization of these cells in research and potentially in clinical applications (Georges et al., 2014).

- Apoplastic Water Flow Studies : In plant physiology, SRB has been used to study the maturation of xylem vessels and quantify apoplastic water flow in cotton leaves and fruits (Iersel et al., 1994).

Other Applications

- Amphiphilic Nature Investigation : SRB's amphiphilic nature, impacting aqueous solutions' bulk and interfacial properties, has been explored. This has implications in areas like ultrasound-mediated transdermal drug delivery (Polat et al., 2011).

- Fluorescence Properties in Metal-Organic Frameworks : The interaction of SRB with Zirconium-based Metal Organic Frameworks (Zr-MOFs) has been studied, demonstrating potential applications in cell staining and laser fields, particularly in addressing issues like aggregation-caused quenching (Ruan et al., 2020).

Mechanism of Action

Target of Action

The primary target of Sulforhodamine B acid chloride is the protein constituents of cells . It binds to these proteins in a stoichiometric manner , specifically to the basic amino acid residues of cells .

Mode of Action

This compound interacts with its targets through electrostatic binding . Under mild acidic conditions, it binds to the basic amino acid residues of cells . This binding is pH-dependent, and under mild basic conditions, the dye can be extracted from cells and solubilized for measurement .

Biochemical Pathways

The binding of this compound to the basic amino acid residues of cells forms a complex . The amount of this complex formed in the cells reflects the total protein content, which can be used to estimate the number of cells . The absorbance value measured at a wavelength of 515nm shows a good linear relationship with the cell count .

Result of Action

The binding of this compound to cellular proteins allows for the quantification of these proteins, which can be used to determine cell density . This makes it a valuable tool for in vitro cytotoxicity screening . The dye’s fluorescence properties also make it useful for applications such as laser-induced fluorescence (LIF) and cell density determination .

Action Environment

The action of this compound is influenced by the pH of its environment . Its binding to proteins is pH-dependent, occurring under mild acidic conditions and being reversible under mild basic conditions .

Safety and Hazards

When handling Sulforhodamine B acid chloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sulforhodamine B acid chloride has been used in an encapsulated fluorescent probe as a model drug to study drug-delivery properties of rhamnogalacturonan-I based microcapsules . It has also been used in confocal imaging as an astrocyte-specific dye . These applications suggest potential future directions in drug delivery and imaging studies.

Biochemical Analysis

Biochemical Properties

Sulforhodamine B acid chloride is known to interact with proteins in cells. Its principle is based on the ability of the protein dye sulforhodamine B to bind electrostatically and pH dependent on protein basic amino acid residues . Under mild acidic conditions, it binds to protein basic amino acid residues of trichloroacetic acid-fixed cells . It can be quantitatively extracted from cells and solubilized for optical density measurement by weak bases such as Tris base .

Cellular Effects

The amount of dye extracted from stained cells is directly proportional to the cell mass . This property makes it a useful tool in measuring drug-induced cytotoxicity and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteins in cells. It binds to the basic amino acid residues of proteins under mild acidic conditions . This binding is electrostatic and pH-dependent . The dye can then be extracted from the cells under mild basic conditions and solubilized for measurement .

Temporal Effects in Laboratory Settings

The SRB assay, which utilizes this compound, is known to be indefinitely stable . This suggests that this compound may also exhibit long-term stability.

Transport and Distribution

Due to its water-soluble nature , it is likely to be distributed throughout the aqueous compartments of cells and tissues.

Subcellular Localization

Given its use as a membrane-impermeable polar tracer , it is likely to be excluded from the interior of cellular organelles that are surrounded by a lipid bilayer.

properties

IUPAC Name |

5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERWMQJEYUIJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62796-29-6 | |

| Record name | Lissamine Rhodamine B sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62796-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lissamine rhodamine B sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-[4-(chlorosulfonyl)-2-sulfophenyl]-3,6-bis(diethylamino)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-[4-(chlorosulphonyl)-2-sulphonatophenyl]-3,6-bis(diethylamino)xanthylium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

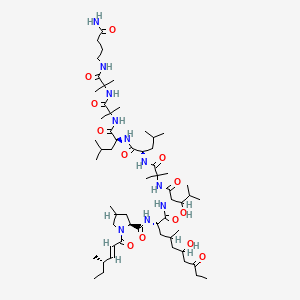

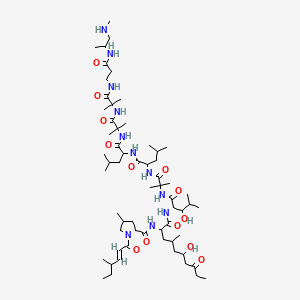

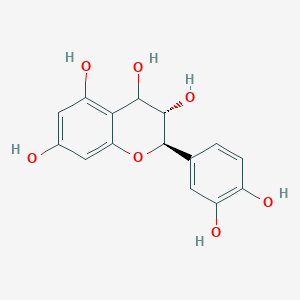

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.